Methyl 5-fluoro-6-hydroxynicotinate
Overview
Description
Methyl 5-fluoro-6-hydroxynicotinate is a chemical compound with the molecular formula C7H6FNO3 It is a derivative of nicotinic acid, featuring a fluorine atom at the 5-position and a hydroxyl group at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-6-hydroxynicotinate typically involves the introduction of the fluorine atom and the hydroxyl group onto the nicotinic acid framework. One common method is the fluorination of 6-hydroxynicotinic acid followed by esterification with methanol. The reaction conditions often require the use of a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a base like potassium carbonate. The esterification step can be carried out using methanol and a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-6-hydroxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 5-fluoro-6-oxonicotinic acid.
Reduction: Formation of 5-fluoro-6-hydroxynicotinic alcohol.
Substitution: Formation of 5-methoxy-6-hydroxynicotinate.
Scientific Research Applications
Methyl 5-fluoro-6-hydroxynicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-6-hydroxynicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxyl group on the pyridine ring can influence the compound’s binding affinity and selectivity towards these targets. For example, the compound may inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-hydroxynicotinate: Lacks the fluorine atom at the 5-position.
6-hydroxynicotinic acid: Contains a carboxylic acid group instead of the methyl ester.
5-fluoro-6-hydroxynicotinic acid: Similar structure but with a carboxylic acid group.
Uniqueness
Methyl 5-fluoro-6-hydroxynicotinate is unique due to the presence of both the fluorine atom and the hydroxyl group on the nicotinic acid framework
Properties
IUPAC Name |
methyl 5-fluoro-6-oxo-1H-pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-7(11)4-2-5(8)6(10)9-3-4/h2-3H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBRPFJMKSQKQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C(=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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